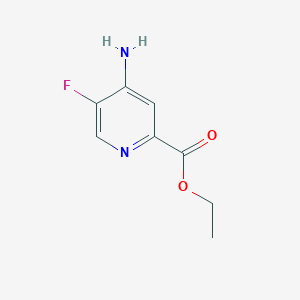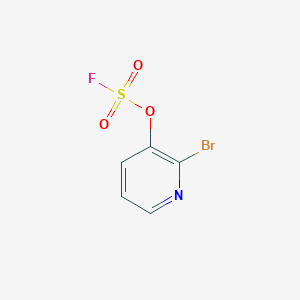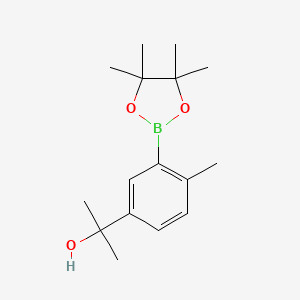![molecular formula C9H18N2O B2528712 (2-Metil-2,7-diazaspiro[3.5]nonan-5-il)metanol CAS No. 2344685-74-9](/img/structure/B2528712.png)
(2-Metil-2,7-diazaspiro[3.5]nonan-5-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol is a chemical compound with a unique spirocyclic structure.
Aplicaciones Científicas De Investigación
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
The primary target of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol is the KRAS G12C protein . KRAS is a key player in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alteration in human cancer .
Mode of Action
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol interacts with its target by acting as a covalent inhibitor . It binds to the mutated cysteine residue (G12C) of the KRAS protein . This binding is facilitated by the compound’s unique structural moiety, which fits into the switch-II pocket of KRAS G12C .
Biochemical Pathways
The compound’s interaction with KRAS G12C affects the RAS signaling pathway , which is crucial for cell proliferation and differentiation . By inhibiting the mutated KRAS protein, the compound disrupts this pathway, potentially leading to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol’s action include the inhibition of the mutated KRAS protein and disruption of the RAS signaling pathway . This leads to a potential decrease in cellular proliferation, which is particularly beneficial in the context of cancer treatment . In a mouse model, a structurally similar compound showed a dose-dependent antitumor effect .
Análisis Bioquímico
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules .
Cellular Effects
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol has been observed to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
The synthesis of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol involves several steps. One common synthetic route includes the reaction of appropriate amines with aldehydes or ketones to form the spirocyclic structure. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace functional groups on the spirocyclic ring.
Comparación Con Compuestos Similares
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol can be compared with other spirocyclic compounds such as:
(2-Methyl-2,7-diazaspiro[3.5]nonane): Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
(2,7-Diazaspiro[3.5]nonane): Lacks the methyl group, leading to different chemical properties and biological activities.
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-one):
These comparisons highlight the uniqueness of (2-Methyl-2,7-diazaspiro[3
Propiedades
IUPAC Name |
(2-methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-6-9(7-11)2-3-10-4-8(9)5-12/h8,10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJCBSDGZKBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528632.png)



![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)
![(8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528642.png)


![3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine](/img/structure/B2528645.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)


